

An In-Depth Technical Guide to Methyl 4-Hydroxyoxane-4-carboxylate

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Compound of Interest

Compound Name: *Methyl 4-hydroxyoxane-4-carboxylate*

Cat. No.: *B038299*

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Abstract

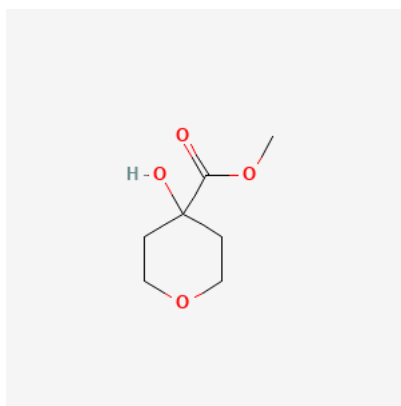
Methyl 4-hydroxyoxane-4-carboxylate, also known by its systematic IUPAC name Methyl 4-hydroxytetrahydropyran-4-carboxylate, is a bifunctional heterocyclic compound of increasing importance in medicinal chemistry and organic synthesis. Its tetrahydropyran (oxane) core is a privileged scaffold found in numerous natural products and pharmacologically active molecules. The presence of both a hydroxyl group and a methyl ester at the C4 position provides two orthogonal points for chemical modification, making it a versatile building block for the construction of complex molecular architectures and combinatorial libraries. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, analytical characterization, and applications, with a focus on providing actionable insights for laboratory and development settings.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all subsequent research and development. **Methyl 4-hydroxyoxane-4-carboxylate** is a specific isomer within the family of substituted oxanes.

1.1. Nomenclature and Structure

- Systematic IUPAC Name: **Methyl 4-hydroxyoxane-4-carboxylate**[\[1\]](#)
- Common Synonym: Methyl 4-hydroxytetrahydropyran-4-carboxylate
- CAS Number: 115996-72-0[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₇H₁₂O₄[\[1\]](#)
- Molecular Weight: 160.17 g/mol [\[1\]](#)



- Chemical Structure: (Image Source: PubChem CID 13860557)

1.2. Physicochemical Data

The physical and chemical properties of a compound dictate its handling, reaction conditions, and potential formulation strategies. The data below has been aggregated from various chemical databases.

Property	Value	Source
Molecular Weight	160.17 g/mol	PubChem[1]
Molecular Formula	C ₇ H ₁₂ O ₄	PubChem[1]
CAS Number	115996-72-0	PubChem, various suppliers[1][2]
Appearance	Liquid (predicted/reported)	N/A
XLogP3-AA (LogP)	-0.3	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	4	PubChem (Computed)[1]
Rotatable Bond Count	2	PubChem (Computed)[1]

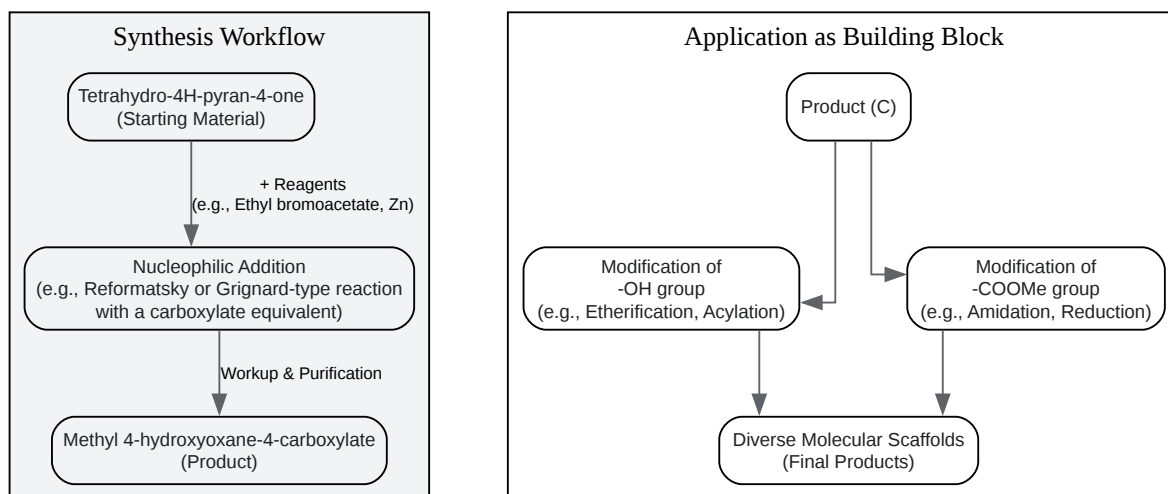
This table summarizes key computed and experimental physicochemical properties.

Synthesis and Mechanistic Considerations

The synthesis of **Methyl 4-hydroxyoxane-4-carboxylate** is not widely detailed in peer-reviewed literature, suggesting it is often prepared as an intermediate. However, logical retrosynthetic analysis points to a key precursor: Tetrahydro-4H-pyran-4-one (CAS 29943-42-8). The most plausible synthetic route involves a nucleophilic addition to the ketone.

A related compound, Methyl tetrahydropyran-4-carboxylate, is synthesized from Tetrahydro-2H-pyran-4-carboxylic acid using dimethyl sulfate and potassium carbonate in acetone, which proceeds via a standard esterification mechanism.[3][4] While this produces the non-hydroxylated analog, the synthesis of the title compound would require a different approach starting from the corresponding ketone.

The following diagram illustrates a logical workflow for its preparation and subsequent use as a chemical building block.



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Caption: Logical workflow for the synthesis and application of the title compound.

Analytical Characterization

Validation of the chemical structure and purity is paramount. A combination of spectroscopic and chromatographic methods should be employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H -NMR would confirm the presence of the methyl ester singlet (~3.7 ppm), methylene protons of the pyran ring, and the hydroxyl proton. The integration of these signals would correspond to the 12 protons in the structure.
 - ^{13}C -NMR would show characteristic peaks for the ester carbonyl carbon (~170-175 ppm), the quaternary carbon bearing the hydroxyl and ester groups, the methyl carbon of the ester (~52 ppm), and the carbons of the pyran ring.
- Mass Spectrometry (MS):

- Techniques like Chemical Ionization (CI-MS) or Electrospray Ionization (ESI-MS) would be expected to show the protonated molecule $[M+H]^+$ at m/z 161.1. A related, non-hydroxylated compound, methyl tetrahydropyran-4-carboxylate, shows a $[M+1]$ peak at m/z 145, corroborating this expectation.^[5]
- Infrared (IR) Spectroscopy:
 - A broad peak in the region of $3200\text{--}3600\text{ cm}^{-1}$ would indicate the O-H stretch of the alcohol.
 - A sharp, strong peak around $1730\text{--}1750\text{ cm}^{-1}$ would confirm the C=O stretch of the ester carbonyl group.
- Chromatography (GC/LC):
 - Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with a mass spectrometer (GC-MS or LC-MS) is essential for assessing purity and separating the product from starting materials and byproducts. Purity levels for research applications should typically exceed 98%.^[6]

Applications in Research and Drug Development

The true value of **Methyl 4-hydroxyoxane-4-carboxylate** lies in its utility as a versatile synthetic intermediate. The tetrahydropyran motif is a common feature in pharmacologically active compounds, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.

4.1. As a Bifunctional Scaffold

The hydroxyl and ester groups offer two distinct handles for chemical elaboration:

- The Hydroxyl Group:** Can be used as a nucleophile or converted into a leaving group. It allows for the introduction of diverse functionalities through etherification, esterification, or substitution reactions, enabling the exploration of structure-activity relationships (SAR) around this position.

- The Methyl Ester Group: Can be readily converted into other functional groups. Hydrolysis yields the corresponding carboxylic acid, amidation with various amines produces a diverse library of amides, and reduction provides the primary alcohol.

This bifunctionality makes it an ideal building block for creating spirocyclic systems or for decorating a core scaffold in multiple vectors. While direct applications of the title compound are not extensively published, its analogs, such as Methyl 4-hydroxycyclohexanecarboxylate, are highlighted as valuable intermediates in the synthesis of drug candidates.[7] The introduction of such cyclic structures is a key strategy in drug design to optimize pharmacokinetic and pharmacodynamic properties.[8]

4.2. Potential Therapeutic Areas

Compounds containing similar 4-hydroxy-substituted heterocyclic scaffolds have been investigated in various therapeutic areas. For example, derivatives of 4-hydroxy-quinolones and benzothiazines have shown promise as antibacterial agents and analgesics, respectively. [9][10] This suggests that molecules derived from **Methyl 4-hydroxyoxane-4-carboxylate** could be explored for a wide range of biological targets.

Safety and Handling

According to hazard information aggregated by the European Chemicals Agency (ECHA), this compound should be handled with care.

- Hazard Statements:
 - H315: Causes skin irritation[1]
 - H319: Causes serious eye irritation[1]
 - H335: May cause respiratory irritation[1]
- Precautionary Measures:
 - Use only in a well-ventilated area, preferably a chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[2][11]

- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
- Storage:
 - Store in a tightly closed container in a dry and well-ventilated place.
- Disposal:
 - Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2]

Note: As the toxicological properties have not been thoroughly investigated, this compound should be handled as a potentially hazardous substance.[2]

Experimental Protocol: Synthesis of a Derivative Amide

This protocol provides a representative example of how to utilize **Methyl 4-hydroxyoxane-4-carboxylate** as a building block. It describes the direct aminolysis of the ester to form a new amide, a common step in constructing compound libraries for drug discovery.

Objective: To synthesize 4-hydroxy-N-benzyl-oxane-4-carboxamide.

Materials:

- **Methyl 4-hydroxyoxane-4-carboxylate** (1.0 eq)
- Benzylamine (1.2 eq)
- Methanol (as solvent)
- Sodium methoxide (catalytic amount, e.g., 0.1 eq)
- Round-bottom flask with reflux condenser
- Stir plate and magnetic stir bar

- Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

- **Reaction Setup:** In a 50 mL round-bottom flask, dissolve **Methyl 4-hydroxyoxane-4-carboxylate** (e.g., 1.60 g, 10 mmol) in 20 mL of methanol.
- **Reagent Addition:** Add benzylamine (1.29 g, 12 mmol) to the solution. Stir for 5 minutes.
- **Catalyst Addition:** Carefully add a catalytic amount of sodium methoxide (e.g., 54 mg, 1 mmol). **Causality:** The methoxide acts as a base to deprotonate the amine, increasing its nucleophilicity and accelerating the attack on the ester carbonyl, thereby facilitating the aminolysis reaction.
- **Reaction:** Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- **Workup:**
 - Once the reaction is complete, allow the mixture to cool to room temperature.
 - Neutralize the catalyst by adding a few drops of acetic acid.
 - Remove the methanol solvent under reduced pressure using a rotary evaporator.
 - Redissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL). **Causality:** The bicarbonate wash removes any unreacted acid and the brine wash helps to remove residual water from the organic layer.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.
- **Characterization:** Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy as described in Section 3.

Caption: Experimental workflow for the synthesis of a derivative amide.

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